2-(2-Fluoro-4-sulfamoylphenyl)acetic acid
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Overview
Description
2-(2-Fluoro-4-sulfamoylphenyl)acetic acid is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol It is characterized by the presence of a fluoro group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid typically involves the introduction of the fluoro and sulfamoyl groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the reaction of 2-fluoroaniline with chlorosulfonic acid to introduce the sulfamoyl group. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-sulfamoylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The sulfamoyl group can be reduced to an amine under reducing conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the sulfamoyl group can yield the corresponding amine.
Substitution: Substitution of the fluoro group can result in the formation of various substituted phenylacetic acids.
Scientific Research Applications
2-(2-Fluoro-4-sulfamoylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid depends on its specific application. In biological systems, the compound may act by inhibiting enzymes or binding to specific receptors. The fluoro and sulfamoyl groups can interact with active sites of enzymes, leading to inhibition of their activity. The acetic acid moiety can also play a role in binding interactions with proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-nitrophenyl)acetic acid
- 2-(2-Fluoro-4-aminophenyl)acetic acid
- 2-(2-Fluoro-4-methylphenyl)acetic acid
Uniqueness
2-(2-Fluoro-4-sulfamoylphenyl)acetic acid is unique due to the presence of both fluoro and sulfamoyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfamoyl group, in particular, can enhance the compound’s ability to interact with biological targets, while the fluoro group can influence its reactivity and stability .
Properties
IUPAC Name |
2-(2-fluoro-4-sulfamoylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c9-7-4-6(15(10,13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZIQMZTDAZCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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